molecular formula C4H3BrO2S2 B2939355 4-Bromothiophene-3-sulfinic acid CAS No. 2138167-71-0

4-Bromothiophene-3-sulfinic acid

Cat. No.: B2939355
CAS No.: 2138167-71-0
M. Wt: 227.09
InChI Key: GSELNKUGCWRJCB-UHFFFAOYSA-N
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Description

4-Bromothiophene-3-sulfinic acid is a chemical compound with the molecular formula C4H3BrO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of both bromine and sulfinic acid groups on the thiophene ring makes this compound particularly interesting for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothiophene-3-sulfinic acid typically involves the bromination of thiophene derivatives followed by sulfoxidation. One common method includes the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromothiophene is then subjected to sulfoxidation using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce the sulfinic acid group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient and consistent production. The use of automated systems for bromination and sulfoxidation helps in maintaining the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromothiophene-3-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Boronic acids, palladium catalysts.

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromothiophene-3-sulfinic acid depends on its application. In chemical reactions, the bromine and sulfinic acid groups act as reactive sites for various transformations. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

  • 4-Bromothiophene-2-sulfinic acid
  • 3-Bromothiophene-2-sulfinic acid
  • 4-Chlorothiophene-3-sulfinic acid

Comparison: 4-Bromothiophene-3-sulfinic acid is unique due to the specific positioning of the bromine and sulfinic acid groups on the thiophene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

4-bromothiophene-3-sulfinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrO2S2/c5-3-1-8-2-4(3)9(6)7/h1-2H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSELNKUGCWRJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)S(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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